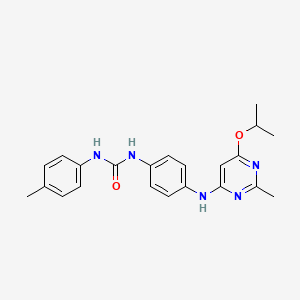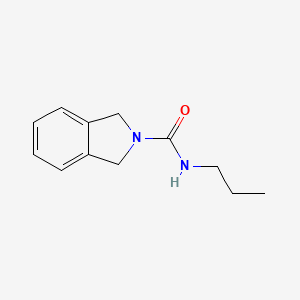
N-propylisoindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-propylisoindoline-2-carboxamide” is a chemical compound with the molecular formula C12H16N2O . It belongs to the class of compounds known as indole-2-carboxamides .
Synthesis Analysis
Indole-2-carboxamides, including “this compound”, have been synthesized using various methods. One approach involves the use of carboxamide moiety at positions 2 and 3, which gives unique inhibitory properties to these compounds . Another study describes the design and synthesis of indole-based derivatives, including “this compound”, for their antitubercular and antitumor activities .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. These include physicochemical properties studies using analytical methods such as appearance, pH, IEF, SDS-PAGE, protein concentration by UV spectroscopy, SEC-HPLC, RP-HPLC, IC, peptide mapping with C- and N-terminal amino acid sequencing, CD analysis, fluorescence spectroscopy, intact molecular mass determination, determination of disulphide .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methods. For instance, the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. These include the analysis of its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Aplicaciones Científicas De Investigación
HDAC Inhibition for Oncology and Inflammation
Isoindoline derivatives like N-hydroxy-2-arylisoindoline-4-carboxamides have been identified as potent and selective inhibitors of HDAC11, a therapeutic target in oncology and inflammation. These compounds exhibit promising cellular activity and pharmacokinetic properties, suggesting potential applications in cancer treatment and inflammatory disorders (Martin et al., 2018).
Catalytic Systems in Synthesis
Cobalt(II)-catalyzed oxidative C–H alkenylations provide regio- and site-selective access to isoindolin-1-one, demonstrating the utility of these catalytic systems in the efficient synthesis of isoindolinone derivatives (Ma & Ackermann, 2015). This approach highlights the versatility of isoindoline scaffolds in chemical synthesis.
PARP-1 Inhibition for Therapeutic Use
Quinoline-8-carboxamides, structurally related to isoindoline derivatives, have been explored for their inhibition of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design for a variety of therapeutic activities. These studies underline the importance of isoindoline and quinoline derivatives in developing new therapeutic agents (Lord et al., 2009).
Novel Allosteric Modulators
Isoindoline compounds have also been studied for their role as novel classes of negative allosteric modulator of the dopamine D2 receptor. These findings open new avenues for the development of psychiatric and neurological medications (Mistry et al., 2015).
Antipsychotic Agents
Research into heterocyclic carboxamides, including isoindoline derivatives, for potential antipsychotic agents, underscores the breadth of application of these compounds in addressing central nervous system disorders (Norman et al., 1996).
Mecanismo De Acción
Target of Action
N-propylisoindoline-2-carboxamide, an indole-2-carboxamide derivative, has been identified to target the mycobacterial membrane protein large 3 transporter (MmpL3) and oncogenic protein kinases such as EGFR, BRAFV600E, and VEGFR-2 . MmpL3 plays a crucial role in the survival of Mycobacterium tuberculosis, while the oncogenic protein kinases are involved in various cancer progression pathways .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities. For instance, it inhibits MmpL3, disrupting the survival mechanism of Mycobacterium tuberculosis . Similarly, it inhibits the oncogenic protein kinases, thereby disrupting the signaling pathways involved in cancer progression .
Biochemical Pathways
The inhibition of MmpL3 disrupts the lipid transport in Mycobacterium tuberculosis, affecting its survival . On the other hand, the inhibition of oncogenic protein kinases disrupts the signaling pathways involved in cell proliferation, angiogenesis, and metastasis, thereby affecting the progression of various cancers .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the physicochemical properties of the drug and other factors such as human behavior (e.g., food and drug intake) and genetics . .
Result of Action
The inhibition of MmpL3 by this compound leads to the growth inhibition of Mycobacterium tuberculosis . In the context of cancer, the compound’s inhibition of oncogenic protein kinases results in antiproliferative activity, thereby inhibiting the growth of cancer cells .
Safety and Hazards
Direcciones Futuras
The future directions of research on “N-propylisoindoline-2-carboxamide” could involve further exploration of its antitumor and antitubercular activities, as well as its potential applications in other areas. For instance, the development of new antitubercular agents working via a novel mechanism of action distinct from the current drugs is a potential future direction .
Propiedades
IUPAC Name |
N-propyl-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-7-13-12(15)14-8-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADIQBDNCGKEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B3015246.png)
![6-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3015247.png)
![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3015248.png)
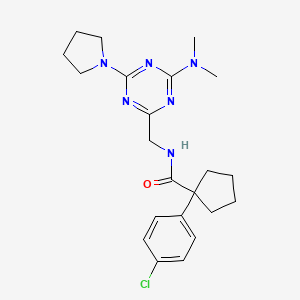

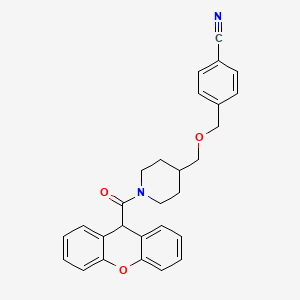
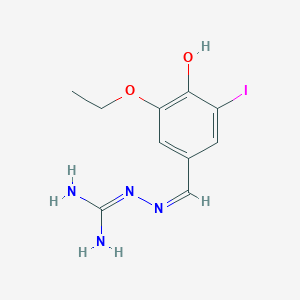

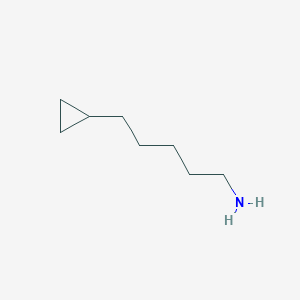
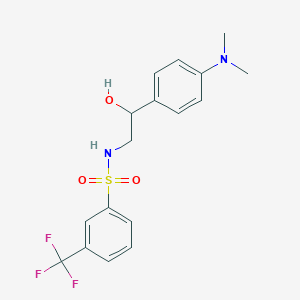
![1-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B3015261.png)
